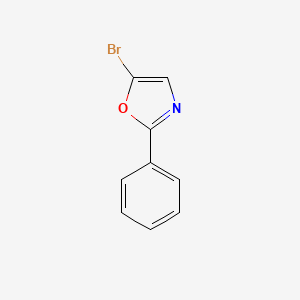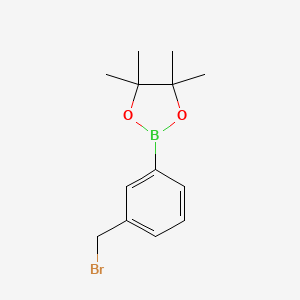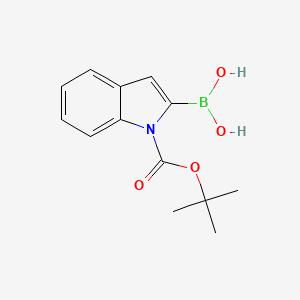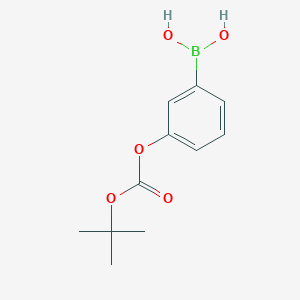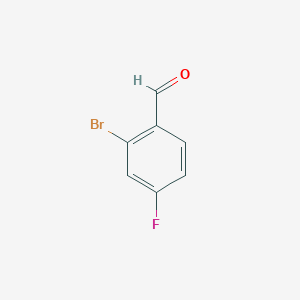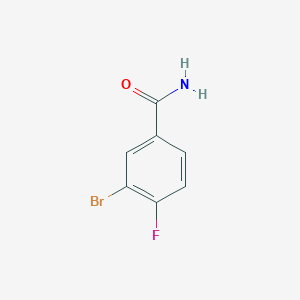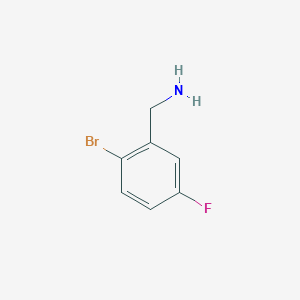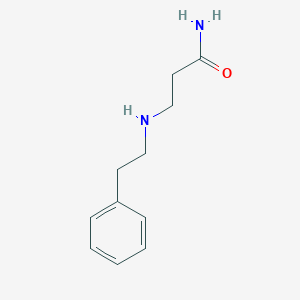
3-(Phenethylamino)propanamide
Overview
Description
3-(Phenethylamino)propanamide (PEPA) is an organic compound belonging to the class of amides. It is a derivative of 3-phenethylamine, a naturally occurring trace amine found in a variety of plant and animal species. PEPA has been studied for its potential therapeutic and pharmacological properties, and is of interest to researchers in the fields of neuroscience and pharmacology.
Scientific Research Applications
Analytical Challenges in Forensic Toxicology
3-Methylfentanyl, structurally similar to 3-(Phenethylamino)propanamide, presents analytical challenges in forensic toxicology due to its stereoisomers' potencies and low blood concentrations post-use. A liquid chromatography-time-of-flight-mass spectrometry method was developed for analyzing these substances in blood specimens, highlighting the need for sensitive instruments in forensic labs for detecting substances in drug influence and postmortem cases (Fogarty et al., 2018).
Structural and Biological Studies of Metal Complexes
The study of bivalent metal complexes of 3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide, a compound related to this compound, revealed its structural, spectral, and biological properties. This includes its antimicrobial, antioxidant, and cytotoxic activities, emphasizing the compound's potential in medicinal chemistry (Zaky et al., 2016).
Anti-Microbial Properties
3-(Phenethylamino)demethyl(oxy)aaptamine, a derivative of this compound, was rediscovered from a marine sponge as an anti-dormant mycobacterial substance. It showed potent anti-microbial activity against Mycobacterium bovis and pathogenic M. tuberculosis strains, including multidrug-resistant strains, indicating its potential in treating tuberculosis (Sumii et al., 2020).
Development of Antidepressant Agents
The synthesis and evaluation of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, related to this compound, and its analogues as potential antidepressant agents highlighted their effectiveness in animal models of depression. These compounds demonstrated a lack of undesirable anticholinergic side effects, a common issue with some antidepressants (Clark et al., 1979).
Cytotoxicity and DNA Binding Properties
Studies on 3-acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione, chemically akin to this compound, revealed their cytotoxicity against cancer cell lines resistant to treatment with doxorubicin. These compounds, notably effective in melanoma, ovarian, and glioblastoma cell lines, also inhibit topoisomerase II and affect DNA binding, suggesting their potential in cancer therapy (Gomez-Monterrey et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds generally interact with various proteins and enzymes in the body, influencing their function and activity.
Mode of Action
This interaction can influence the conformation and function of the target molecules .
Biochemical Pathways
Considering the metabolism of similar compounds, it can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n - and o -dealkylation and o -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, individual factors such as age, sex, health status, and genetic makeup can also influence a compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
3-(Phenethylamino)propanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzymes that are part of the amide metabolism pathway. For instance, it can interact with enzymes such as phenylalanine ammonia-lyase, which is involved in the biosynthesis of phenylpropanoids . Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that this compound can modulate the activity of monoamine neurotransmitter systems by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This modulation can lead to changes in neurotransmitter levels, affecting cell signaling and gene expression. Furthermore, the compound’s impact on cellular metabolism includes alterations in energy production and utilization, which can have significant implications for cell function and viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can inhibit the activity of enzymes involved in the metabolism of phenylpropanoids, leading to an accumulation of intermediate compounds . Additionally, the compound can activate certain signaling pathways by binding to specific receptors, resulting in downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Research has demonstrated that low to moderate doses of the compound can have beneficial effects on cellular function and metabolism, while high doses may lead to toxic or adverse effects . For example, at lower doses, this compound has been shown to enhance neurotransmitter activity and improve cognitive function in animal models. At higher doses, the compound can cause neurotoxicity and other adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. This pathway is responsible for the biosynthesis of a wide range of organic compounds, such as lignins, flavanols, and anthocyanins . The compound interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate 4-hydroxylase, which play key roles in the conversion of phenylalanine and tyrosine into various phenylpropanoids. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several mechanisms. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Alternatively, it may accumulate in the cytoplasm or nucleus, where it can influence gene expression and other cellular processes. The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-(2-phenylethylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-11(14)7-9-13-8-6-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFDDFHJSUZRFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366295 | |
| Record name | N~3~-(2-phenylethyl)-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4091-84-3 | |
| Record name | N~3~-(2-phenylethyl)-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


